2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
Overview
Description
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a hydroxyl group on the propan-2-ol backbone . It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 2-methylpiperazine with a suitable alkylating agent such as 2-chloropropan-2-ol . The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
2-Methyl-1-(piperazin-1-yl)propan-2-ol: This compound lacks the additional methyl group on the piperazine ring, which can affect its chemical properties and reactivity.
1-(2-Hydroxyethyl)piperazine: This compound has a different substitution pattern, with the hydroxyl group attached to the ethyl chain instead of the propan-2-ol backbone.
Properties
IUPAC Name |
2-methyl-1-(2-methylpiperazin-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-10-4-5-11(8)7-9(2,3)12/h8,10,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAMZJKMKXIIKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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